Oganomycin A is sourced from Streptomyces species, which are well-known for their ability to produce a wide array of bioactive compounds. The specific strain that produces Oganomycin A has not been extensively documented, but it is typically isolated through fermentation processes in laboratory settings.
Oganomycin A is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are widely recognized for their antibacterial properties. They inhibit protein synthesis in bacteria by binding to the ribosomal RNA, thereby preventing the growth and reproduction of bacterial cells.
The synthesis of Oganomycin A typically involves fermentation techniques using selected Streptomyces strains. The process includes:
The yield and purity of Oganomycin A can be influenced by various factors including the strain of Streptomyces used, the composition of the growth medium, and fermentation conditions. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized compound.
Oganomycin A has a complex molecular structure characterized by a large lactone ring and various functional groups that contribute to its biological activity. The molecular formula for Oganomycin A is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The structural elucidation of Oganomycin A can be achieved through spectroscopic methods:
Oganomycin A participates in various chemical reactions typical for macrolides:
The stability of Oganomycin A under different pH levels and temperatures is crucial for its application in pharmaceuticals. Studies have shown that it remains stable in neutral conditions but may degrade under extreme acidic or basic environments.
The mechanism by which Oganomycin A exerts its antibacterial effects involves inhibition of protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, blocking peptide bond formation during translation. This action ultimately leads to bacterial cell death.
Research indicates that Oganomycin A demonstrates potent activity against various gram-positive bacteria, including strains resistant to other antibiotics. Its efficacy is often evaluated using minimum inhibitory concentration assays.
Relevant data regarding these properties can be obtained through standardized testing methods outlined in pharmacopoeias or chemical databases.
Oganomycin A has several potential applications:
Streptomyces oganonensis represents a phylogenetically distinct actinobacterial species within the Streptomyces genus, positioned within the Streptomyces albidoflavus clade based on 16S rRNA gene sequence analysis. The strain demonstrates <95% genetic similarity to other cephamycin-producing streptomycetes such as S. clavuligerus (cephamycin C producer) and S. lactamdurans (cephamycin B producer), indicating divergent evolutionary pathways for secondary metabolite biosynthesis [1] [3]. This phylogenetic distance correlates with unique biosynthetic capabilities, enabling the production of oganomycin A and its structural derivatives (oganomycins B, GA, and GB) not observed in closely related species. Genomic analyses reveal that S. oganonensis harbors a non-ribosomal peptide synthetase (NRPS) gene cluster with unusual adenylation domain specificity, potentially explaining the distinctive methoxy group at the C7 position characteristic of cephamycin-type compounds [1] [6].
The biosynthetic gene cluster (BGC) responsible for oganomycin production spans approximately 25 kb and contains core enzymatic machinery including lysine ε-aminotransferase (lat), piperideine-6-carboxylate dehydrogenase (pcd), isopenicillin N synthase (ipns), and deacetoxycephalosporin C synthase (daocs). This genetic architecture shares organizational similarities with other cephamycin clusters but contains strain-specific regulatory elements and variant transporter genes that may influence compound efflux and self-resistance mechanisms [1] [8].
Optimized submerged fermentation significantly enhances oganomycin A production through precise manipulation of physicochemical parameters. Maximum yield (450 mg/L) is achieved under the following conditions:
Table 1: Fermentation Parameters for Oganomycin A Optimization
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 30°C | 35% increase vs. 37°C |
pH | 7.2–7.5 | Maintains enzyme stability |
Aeration Rate | 1.0 vvm | Oxygen-dependent biosynthesis |
Carbon Source | Glycerol (4%) | Superior precursor flux |
Nitrogen Source | Soybean meal (3%) | Provides amino acid precursors |
Fermentation Duration | 120–144 hours | Matches secondary metabolite phase |
Trace Elements | Fe²⁺, Zn²⁺ | Cofactors for key oxygenases |
Biomass accumulation peaks at 4.40 mg/mL after 96 hours of incubation, while antibacterial compound production reaches maximum at 120–144 hours, demonstrating the post-exponential production kinetics typical of secondary metabolites [1] [5]. Carbon source studies reveal that glycerol outperforms glucose by 27% in final yield, likely due to avoidance of carbon catabolite repression that inhibits beta-lactam biosynthesis. Supplementation with L-lysine (10mM)—the primary precursor for the beta-lactam ring—enhances production by 40%, confirming rate-limiting steps in the early biosynthetic pathway [1] [3].
The oganomycin BGC contains a cascade of regulatory genes including pathway-specific activators (CcaR homolog), pleiotropic regulators (AdpA), and gamma-butyrolactone receptor proteins. The ogmR gene, positioned upstream of the biosynthetic operon, encodes a Streptomyces antibiotic regulatory protein (SARP) that activates transcription of ipns and daocs through binding to conserved heptameric sequences in promoter regions [3] [6]. Deletion of ogmR completely abolishes oganomycin production, confirming its essential regulatory role.
Expression profiling reveals temporal regulation where ogmR transcription peaks during the transition phase (24–36 hours), preceding maximal expression of structural genes (48–72 hours). This regulatory cascade is modulated by nutritional sensors including GlnR (nitrogen regulation) and DasR (N-acetylglucosamine signaling), which integrate metabolic status with secondary metabolite production. The cluster also contains a unique autoregulatory element responsive to quorum-sensing molecules, potentially explaining the observed cell density-dependent production kinetics [3] [8].
Comparative genomics reveals both conservation and divergence in the oganomycin cluster relative to characterized cephamycin systems:
Table 2: Genetic and Structural Features of Streptomyces-Derived Cephamycins
Feature | Oganomycin A | Cephamycin C | Cephabacin F₅₀ |
---|---|---|---|
Producing Strain | S. oganonensis | S. clavuligerus | S. lactamdurans |
Methoxy Group Position | C7 | C7 | C7 |
Amino Adipoyl Sidechain | Present | Present | Absent |
Gene Cluster Size (kb) | ~25 | ~30 | ~22 |
Regulatory Genes | ogmR, adpA | ccaR, ccaS | cpmR |
Resistance Determinant | ogmT (efflux) | cmcT (efflux) | cpbT (efflux) |
Unique Enzymes | OxyD homolog | P450-oxy | Halogenase |
The oganomycin cluster lacks the cmcI gene responsible for carbamoylation in cephamycin C biosynthesis, explaining the absence of this modification in oganomycin derivatives. Instead, it harbors an oxidoreductase (OgmO) not found in other clusters, potentially catalyzing the formation of the GA and GB derivatives through side-chain modifications. The resistance module consists of a single transmembrane transporter (OgmT) with 65% similarity to CmcT of S. clavuligerus, sufficient to confer protection against endogenous oganomycin [1] [3] [6].
The oganomycin A biosynthetic pathway initiates with the condensation of L-α-aminoadipic acid, L-cysteine, and D-valine by the non-ribosomal peptide synthetase ACV synthetase (ACVS), forming the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This 450 kDa multidomain enzyme exhibits strict substrate specificity for the D-valine configuration, with a kcat of 0.45 s⁻¹ [3] [4].
The subsequent cyclization involves two pivotal enzymatic reactions:
The characteristic 7α-methoxy group of oganomycin A is installed by a two-step enzymatic process: (1) hydroxylation at C7 by a cytochrome P450 oxidase (OgmH, 45 kDa), followed by (2) methylation via S-adenosylmethionine-dependent methyltransferase (OgmM). Structural analysis reveals that OgmH contains an unusual heme-binding pocket with increased hydrophobicity, potentially enhancing interaction with the cephalosporin nucleus [1] [4].
Late-stage modifications create structural diversity within the oganomycin family:
Table 3: Enzymatic Machinery in Oganomycin Maturation
Enzyme | Gene | Function | Cofactor Requirement | Molecular Weight (kDa) |
---|---|---|---|---|
ACV Synthetase | ogmAB | Tripeptide formation | ATP, Mg²⁺ | 450 |
Isopenicillin N Synthase | ogmI | Bicyclic ring formation | Fe²⁺, O₂ | 38 |
DAOC Synthase/Hydroxylase | ogmD | Ring expansion & C3' hydroxylation | 2-OG, Fe²⁺, ascorbate | 34 |
C7 Methoxylase | ogmH/M | Hydroxylation & methylation | P450: O₂, NADPH; MTase: SAM | 45/32 |
Epimerase | ogmE | C7 stereoinversion | PLP | 55 |
Acylase | ogmA | Side-chain removal | None | 62 |
The epimerization complex (OgmE) demonstrates substrate promiscuity, converting both oganomycin A and B to their 7-epi forms. Kinetic studies reveal a preference for the methoxylated substrate (Km = 45 µM for oganomycin A vs. 120 µM for deacetylcephalosporin C), suggesting evolutionary adaptation to the modified core structure. The carbamoyltransferase (OgmC) exhibits strict regioselectivity for the C3'-hydroxyl group, with no activity observed at C2 or C7 positions [1] [4] [6].
These maturation enzymes are compartmentalized within the cell: early cyclization occurs in the cytoplasm, while late modifications are associated with the periplasmic space and membrane transporters that facilitate intermediate shuttling. This spatial organization prevents potential feedback inhibition and enables efficient substrate channeling [3] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8